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Compound of Interest

Compound Name: Idh2R140Q-IN-2

Cat. No.: B12380947 Get Quote

Technical Support Center: Idh2R140Q-IN-2
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using Idh2R140Q-IN-2.

The information focuses on potential off-target effects in kinase assays, drawing from

established methodologies and the known selectivity profile of the compound.

FAQs: Understanding Potential Off-Target Effects of
Idh2R140Q-IN-2
Q1: Has a comprehensive kinase selectivity profile for Idh2R140Q-IN-2 been publicly reported?

A1: Based on a review of the primary publication by Wei Q, et al., a broad-spectrum kinase

selectivity screen for Idh2R140Q-IN-2 (referred to as compound 36 in the paper) has not been

reported.[1][2] The study focused on the compound's high selectivity against the intended

target, the IDH2 R140Q mutant, versus wild-type IDH2 and IDH1.

Q2: What is the known selectivity of Idh2R140Q-IN-2?

A2: Idh2R140Q-IN-2 is a potent inhibitor of the IDH2 R140Q mutant with an IC50 of 29 nM in

enzymatic assays.[1][2] It demonstrates high selectivity for the mutant enzyme over wild-type

IDH2 (over 490-fold).[1][2]

Q3: Is it possible for Idh2R140Q-IN-2 to have off-target effects on kinases?
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A3: While specific data is unavailable for Idh2R140Q-IN-2, it is a possibility for any small

molecule inhibitor. The chemical scaffold of an inhibitor can sometimes interact with the ATP-

binding site of kinases, which can be structurally similar across the kinome. For instance, some

inhibitors of IDH1 have been shown to have off-target activity on kinases like ABL1 and BTK.

Therefore, it is a prudent consideration in experimental design.

Q4: What are the implications of potential off-target kinase effects?

A4: Unintended inhibition of kinases can lead to misinterpretation of experimental results. It

could produce phenotypes that are erroneously attributed to the inhibition of IDH2 R140Q. In a

drug development context, off-target kinase activity can lead to unforeseen side effects.

Q5: How can I assess the potential for off-target kinase effects of Idh2R140Q-IN-2 in my

experiments?

A5: The most direct method is to perform a kinase selectivity profiling assay. This involves

screening the compound against a large panel of purified kinases. Several contract research

organizations (CROs) offer this as a service. Alternatively, you can test the effect of the

compound on the activity of a few key kinases that are relevant to your biological system of

interest in-house.

Troubleshooting Guide: Investigating Unexpected
Results
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Observed Issue
Potential Cause (related to

off-target effects)
Recommended Action

Unexpected Phenotype: You

observe a biological effect that

is not consistent with the

known function of IDH2 R140Q

inhibition.

The phenotype may be due to

the inhibition of an off-target

kinase.

1. Review the literature for

known inhibitors of the

signaling pathway you observe

being affected. 2. Consider

performing a limited kinase

screen against kinases known

to be involved in the observed

phenotype. 3. Use a

structurally unrelated IDH2

R140Q inhibitor as a control to

see if the phenotype is

reproduced.

Inconsistent Results Between

Different IDH2 R140Q

Inhibitors: A different IDH2

R140Q inhibitor does not

produce the same result as

Idh2R140Q-IN-2.

The discrepancy could be due

to differing off-target profiles of

the inhibitors.

1. Characterize the selectivity

of both inhibitors against a

panel of kinases. 2. Titrate

both inhibitors to determine if

the effect is dose-dependent

and correlates with on-target

potency.

Cell Viability Changes at High

Concentrations: You observe

cytotoxicity or other

unexpected effects on cell

health at concentrations well

above the IC50 for IDH2

R140Q.

Off-target inhibition of essential

kinases can lead to toxicity.

1. Perform a dose-response

curve and compare the

concentration at which toxicity

is observed to the IC50 for

IDH2 R140Q. 2. If there is a

large window between the two,

the toxicity is more likely due to

off-target effects. 3. Consider a

broad kinase panel screen at

the cytotoxic concentration to

identify potential off-targets.

Quantitative Data
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Table 1: Known Selectivity Profile of Idh2R140Q-IN-2

Target IC50 (nM)
Selectivity vs. IDH2
R140Q

Reference

IDH2 R140Q 29 - [1][2]

Wild-Type IDH2 > 14,200 > 490-fold [1][2]

Wild-Type IDH1 > 50,000 > 1700-fold [1][2]

Note: Data on off-target kinase inhibition is not publicly available.

Experimental Protocols
Protocol 1: In Vitro IDH2 R140Q Enzymatic Assay
This protocol is a representative method for assessing the on-target activity of Idh2R140Q-IN-
2.

Reagents and Materials:

Recombinant human IDH2 R140Q enzyme

α-ketoglutarate (α-KG)

NADPH

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

Idh2R140Q-IN-2 (dissolved in DMSO)

96-well black microplate

Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm)

Diaphorase and Resazurin (for detection)

Procedure:
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1. Prepare a serial dilution of Idh2R140Q-IN-2 in DMSO.

2. In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (as a control).

3. Add 20 µL of recombinant IDH2 R140Q enzyme to each well and incubate for 15 minutes

at room temperature.

4. Prepare a substrate mix containing α-KG and NADPH in assay buffer.

5. Initiate the reaction by adding 20 µL of the substrate mix to each well.

6. Incubate the plate at 37°C for 60 minutes.

7. Stop the reaction and add the detection reagent (diaphorase and resazurin).

8. Incubate for 10 minutes at room temperature, protected from light.

9. Measure the fluorescence intensity.

10. Calculate the percent inhibition and determine the IC50 value.

Protocol 2: General Kinase Selectivity Profiling Assay
(Radiometric)
This is a general protocol that can be adapted to screen for off-target kinase activity.

Reagents and Materials:

A panel of purified protein kinases

Specific peptide substrates for each kinase

[γ-³³P]ATP

Assay Buffer (kinase-specific)

Idh2R140Q-IN-2 (at a fixed concentration, e.g., 1 µM)

Phosphocellulose filter plates
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Scintillation counter

Procedure:

1. Add the kinase, its specific peptide substrate, and Idh2R140Q-IN-2 or DMSO to the wells

of a microplate.

2. Initiate the kinase reaction by adding [γ-³³P]ATP.

3. Incubate at room temperature for a defined period (e.g., 60 minutes).

4. Stop the reaction by adding a stop solution (e.g., phosphoric acid).

5. Transfer the reaction mixture to a phosphocellulose filter plate.

6. Wash the filter plate to remove unincorporated [γ-³³P]ATP.

7. Add scintillation fluid to each well.

8. Measure the radioactivity using a scintillation counter.

9. Calculate the percent inhibition for each kinase compared to the DMSO control.
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Caption: Workflow for a general kinase selectivity profiling experiment.
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Caption: Signaling pathway of mutant IDH2 and the point of intervention for Idh2R140Q-IN-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

